N-oxyde de pyridine de 3-hydroxy désloratadine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

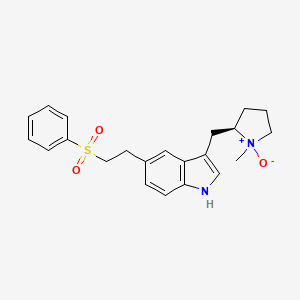

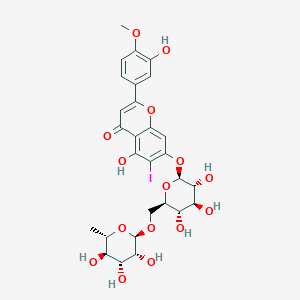

3-Hydroxy Desloratadine Pyridine N-oxide is a derivative of desloratadine, which is a non-sedating antihistamine used to treat allergic conditions such as rhinitis and urticaria. This compound is notable for its unique structural features, including the presence of a hydroxyl group and a pyridine N-oxide moiety, which contribute to its distinct chemical and pharmacological properties.

Applications De Recherche Scientifique

3-Hydroxy Desloratadine Pyridine N-oxide has several applications in scientific research:

Chemistry: It is used as a model compound to study the oxidation and reduction reactions of pyridine N-oxides.

Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Medicine: As a derivative of desloratadine, it is investigated for its potential antihistaminic and anti-inflammatory properties.

Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules

Mécanisme D'action

Target of Action

3-Hydroxy Desloratadine Pyridine N-oxide is a powerful pharmaceutical agent used in the research of allergic rhinitis and chronic idiopathic urticaria . It specifically targets H1 receptors , which play a crucial role in allergic reactions .

Mode of Action

As a derivative of Desloratadine, 3-Hydroxy Desloratadine Pyridine N-oxide acts as a selective and peripheral H1-antagonist . It inhibits the binding of histamine to the H1 receptor, thereby preventing the allergic response .

Biochemical Pathways

The formation of 3-Hydroxy Desloratadine involves the oxidation of Desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in human hepatocytes . This pathway leads to the production of 3-Hydroxy Desloratadine, a major active human metabolite .

Pharmacokinetics

It is known that desloratadine, the parent compound, is metabolized to 3-hydroxy desloratadine, and the body’s exposure to active metabolites is much higher than to the prodrug with loratadine, but much lower with desloratadine .

Result of Action

The result of the action of 3-Hydroxy Desloratadine Pyridine N-oxide is the inhibition of the allergic response. By blocking the H1 receptor, it prevents histamine from binding and triggering the allergic reaction .

Action Environment

The action of 3-Hydroxy Desloratadine Pyridine N-oxide is influenced by various environmental factors. For instance, it has been found that the concentrations of Loratadine, Desloratadine, and their active metabolites in the spleen were much higher than in the thymus, which is related to the spleen, one of the sites where immune responses occur . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific immune-regulatory environment in which it is present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desloratadine Pyridine N-oxide typically involves the oxidation of desloratadine. One common method includes the use of oxidizing agents such as hydrogen peroxide in the presence of catalysts like titanium silicalite (TS-1) in a packed-bed microreactor. This method is efficient and environmentally friendly, providing high yields of the desired product .

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy Desloratadine Pyridine N-oxide can be scaled up using continuous flow processes. These processes ensure consistent quality and high efficiency, making use of robust catalysts and optimized reaction conditions to achieve large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy Desloratadine Pyridine N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced back to its parent compound, desloratadine.

Substitution: The hydroxyl group and the N-oxide moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids (e.g., peracetic acid), and sodium perborate are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Reagents like acetic anhydride and various alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of desloratadine, which may exhibit different pharmacological activities .

Comparaison Avec Des Composés Similaires

Desloratadine: The parent compound, which lacks the hydroxyl and N-oxide groups.

Loratadine: Another antihistamine that is metabolized to desloratadine in the body.

3-Hydroxy Desloratadine: Similar to 3-Hydroxy Desloratadine Pyridine N-oxide but without the N-oxide moiety.

Uniqueness: 3-Hydroxy Desloratadine Pyridine N-oxide is unique due to the presence of both the hydroxyl group and the pyridine N-oxide moiety. These structural features may enhance its pharmacological properties and provide distinct advantages in terms of binding affinity and selectivity for histamine receptors .

Propriétés

Numéro CAS |

1392210-19-3 |

|---|---|

Formule moléculaire |

C19H19ClN2O2 |

Poids moléculaire |

342.83 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)